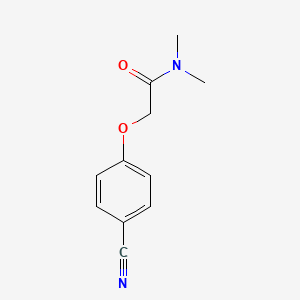

2-(4-cyanophenoxy)-N,N-dimethylacetamide

Beschreibung

2-(4-Cyanophenoxy)-N,N-dimethylacetamide is an acetamide derivative characterized by a phenoxy group substituted with a cyano (CN) group at the para position and a dimethylacetamide moiety. The dimethylacetamide group contributes to lipophilicity, which may influence pharmacokinetic properties such as membrane permeability .

Eigenschaften

Molekularformel |

C11H12N2O2 |

|---|---|

Molekulargewicht |

204.22 g/mol |

IUPAC-Name |

2-(4-cyanophenoxy)-N,N-dimethylacetamide |

InChI |

InChI=1S/C11H12N2O2/c1-13(2)11(14)8-15-10-5-3-9(7-12)4-6-10/h3-6H,8H2,1-2H3 |

InChI-Schlüssel |

ZZPXICLPMWMKIK-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C(=O)COC1=CC=C(C=C1)C#N |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and chemical properties of 2-(4-cyanophenoxy)-N,N-dimethylacetamide can be contextualized through comparisons with structurally related acetamide derivatives. Key compounds and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of Acetamide Derivatives

| Compound Name | Key Substituents | Biological Activity | Key Findings | References |

|---|---|---|---|---|

| This compound | 4-Cyanophenoxy, dimethylacetamide | Inferred: Enzyme inhibition | Hypothesized enhanced reactivity due to electron-withdrawing CN group. | N/A |

| 2-(4-Hydroxyphenyl)-N,N-dimethylacetamide | 4-Hydroxyphenyl | Antibacterial, moderate activity | Hydroxyl group enables hydrogen bonding; limited activity compared to CN analogs . | |

| N-(4-Chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | Multiple Cl substituents | Anticancer, high potency | Chlorine atoms enhance binding to hydrophobic enzyme pockets . | |

| 2,2,2-Trifluoro-N,N-dimethylacetamide | Trifluoromethyl group | Solvent, synthetic intermediate | Trifluoromethyl group increases thermal stability and reactivity . | |

| N-(3-Cyano-4-(3,4-dichlorophenoxy)phenyl)acetamide | CN, dichlorophenoxy | Antimicrobial, neuroprotective | Synergistic effects of CN and Cl groups improve bioactivity . | |

| 2-(4-Bromo-2-chlorophenyl)-N,N-dimethylacetamide | Br, Cl substituents | Medicinal chemistry applications | Halogen atoms enhance electronic interactions and target selectivity . |

Key Insights from Comparative Analysis:

Electron-Withdrawing Groups (e.g., CN, Cl, Br): The cyano group in this compound likely increases electrophilicity, enhancing interactions with nucleophilic residues in enzymes or receptors. This property is shared with halogenated analogs (e.g., Cl, Br), which exhibit improved binding affinity in anticancer and antimicrobial applications .

Biological Activity Trends: Antimicrobial Activity: Compounds with para-substituted electron-withdrawing groups (e.g., CN, NO₂) show higher antimicrobial potency than those with electron-donating groups (e.g., OCH₃) due to increased membrane penetration and target inhibition . Enzyme Inhibition: The dimethylacetamide moiety may modulate interactions with enzymes like cyclooxygenase (COX) or acetylcholinesterase, as seen in structurally similar anti-inflammatory and neuroprotective compounds .

Synthetic and Industrial Applications: The trifluoromethyl group in 2,2,2-trifluoro-N,N-dimethylacetamide highlights the role of fluorination in creating thermally stable solvents, whereas the cyano group in the target compound could facilitate its use as a precursor in heterocyclic synthesis (e.g., triazoles or pyridines) .

Q & A

Q. How does this compound serve as an intermediate in multi-step pharmaceutical syntheses?

- Methodological Answer :

- Applications : It is a precursor in kinase inhibitor development. For example, coupling with heterocyclic amines via Buchwald-Hartwig amination yields bioactive molecules.

- Case Study : In a patented method, the compound was reacted with 3-chloro-4-fluoronitrobenzene to generate a tyrosine kinase inhibitor intermediate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.